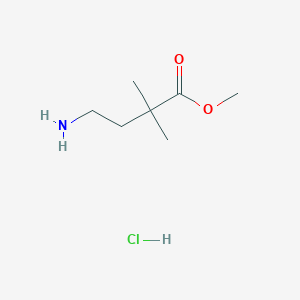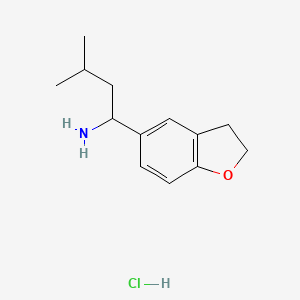
1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride
説明
“1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it may have similar properties to related compounds.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of “Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate” was achieved through a two-step reaction3. However, the specific synthesis process for “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” is not readily available in the retrieved sources.Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods such as 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods3. The crystal structure was also optimized by density functional theory calculations3. However, the specific molecular structure analysis for “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” is not detailed in the retrieved sources.
Chemical Reactions Analysis
The chemical reactions involving “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” are not specified in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” are not detailed in the retrieved sources. However, related compounds often have their properties characterized by techniques such as NMR, MS, and FT-IR3.科学的研究の応用
Environmental Impact and Toxicity Studies
Research on compounds like parabens and polybrominated dibenzo-p-dioxins (PBDDs) underscores the environmental persistence and potential toxicity of certain chemicals. For instance, parabens, used as preservatives in cosmetics and pharmaceuticals, have been detected in aquatic environments, raising concerns about their endocrine-disrupting capabilities and overall environmental impact (Haman et al., 2015). Similarly, PBDDs, by-products of brominated flame retardants, have been reviewed for their toxicological effects, suggesting they share toxic profiles with their chlorinated analogs and may pose health risks to both wildlife and humans (Mennear & Lee, 1994).
Medicinal and Pharmacological Applications
Compounds like sibutramine highlight the application of specific chemical structures in addressing health conditions such as obesity. Sibutramine, acting as a serotonin and noradrenaline reuptake inhibitor (SNRI), demonstrates the importance of chemical research in developing therapeutic agents (Heal et al., 1998).
Advanced Materials and Cleaner Technologies
The synthesis and application of novel materials, such as those for adsorbing environmental pollutants or facilitating cleaner production processes, represent a critical area of chemical research. For example, the development of effective adsorbents for removing perfluorinated compounds (PFCs) from water showcases the intersection of chemistry and environmental engineering (Du et al., 2014).
Safety And Hazards
The safety and hazards associated with “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” are not specified in the retrieved sources. However, a related compound, 5-DBFPV, is considered a controlled substance in some jurisdictions4.
将来の方向性
The future directions for research on “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride” are not specified in the retrieved sources. However, related compounds are often the subject of ongoing research due to their potential biological activities4.
Please note that this analysis is based on the limited information available from the retrieved sources and may not fully cover all aspects of “1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride”. Further research may be needed to obtain a more comprehensive understanding of this compound.
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9(2)7-12(14)10-3-4-13-11(8-10)5-6-15-13;/h3-4,8-9,12H,5-7,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQRABCNZBLKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC2=C(C=C1)OCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride](/img/structure/B1457985.png)
![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)
![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)
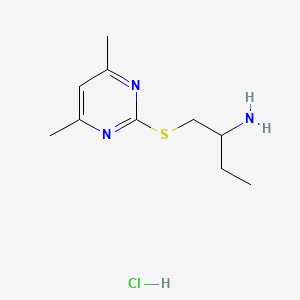
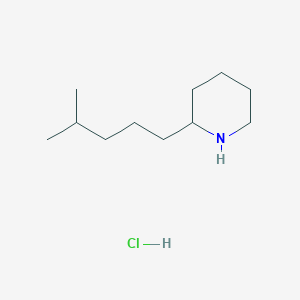

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)

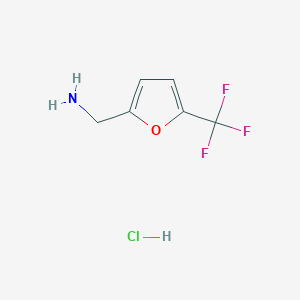
![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)
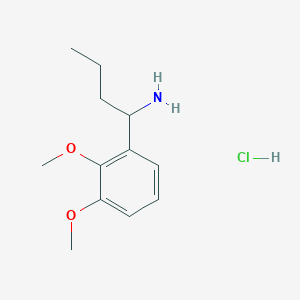
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)

